N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is an organic compound characterized by its unique structure, which includes a butenylidene group and a dimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate butenylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE: shares similarities with other hydrazide derivatives and compounds containing butenylidene and dimethoxybenzene groups.
N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE: is compared with compounds like benzohydrazides and butenylidene derivatives.
Uniqueness
The uniqueness of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of butenylidene and dimethoxybenzohydrazide moieties makes it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C13H16N2O3/c1-4-5-8-14-15-13(16)10-6-7-11(17-2)12(9-10)18-3/h4-9H,1-3H3,(H,15,16)/b5-4+,14-8+ |
InChI Key |
LRHQTKYIHHYSBN-DLBFRJOTSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC=CC=NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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